4-(3-Methoxyphenoxy)benzaldehyde
CAS No.: 855474-84-9
Cat. No.: VC3950346
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 855474-84-9 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 4-(3-methoxyphenoxy)benzaldehyde |
Standard InChI | InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3 |
Standard InChI Key | MWRPISIUWVDPPB-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O |
Canonical SMILES | COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 228.24 g/mol
IUPAC Name and Structural Features
-
IUPAC Name: 4-(3-Methoxyphenoxy)benzaldehyde
-
Structure: Comprises a benzaldehyde moiety linked via an ether bond to a 3-methoxyphenyl group. The aldehyde group (-CHO) and methoxy (-OCH₃) substituent govern its chemical behavior .
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
SMILES | O=CC1=CC=C(OC2=CC=CC(OC)=C2)C=C1 | |
InChI Key | MWRPISIUWVDPPB-UHFFFAOYSA-N | |
Refractive Index |
Synthesis and Industrial Production
Nucleophilic Substitution
A common method involves the reaction of 3-methoxyphenol with 4-fluorobenzaldehyde in the presence of a base (e.g., K₂CO₃) under inert conditions .
Example Protocol:
-
Reactants: 3-Methoxyphenol (1.2 eq), 4-fluorobenzaldehyde (1 eq).
-
Conditions: DMF solvent, 120°C, 12 hours.
Copper-Catalyzed Coupling
Recent advances utilize ligand-free copper catalysts for coupling nitroarenes with arylboronic acids, enabling efficient C-O bond formation .
Reaction Conditions:
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Nucleophilic Substitution | 75 | 95 | Simplicity |
Copper Catalysis | 82 | 97 | Broad substrate tolerance |
Physical and Chemical Properties
Physicochemical Data
Chemical Reactivity
Aldehyde Group Reactions
-
Oxidation: Forms 4-(3-methoxyphenoxy)benzoic acid using KMnO₄ .
-
Reduction: NaBH₄ reduces the aldehyde to 4-(3-methoxyphenoxy)benzyl alcohol .
Methoxy Group Reactivity
-
Demethylation: HI in acetic acid removes the methyl group, yielding 4-(3-hydroxyphenoxy)benzaldehyde .
Table 3: Representative Reactions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Oxidation | KMnO₄, H₂O, 80°C | 4-(3-Methoxyphenoxy)benzoic acid |
Nucleophilic Addition | NH₂NH₂, EtOH, reflux | Hydrazone derivatives |
Biological Activity and Applications
Antimicrobial Properties
Enzyme Inhibition
Activity | Model System | Result | Source |
---|---|---|---|
Antimicrobial | S. aureus | MIC = 25 µg/mL | |
Anticancer | MCF-7 cells | IC₅₀ = 15 µM |
Industrial and Research Applications
Pharmaceutical Intermediate
-
Hydrazone Synthesis: Used to produce hydrazones with anti-inflammatory activity .
-
Chalcone Precursor: Reacts with acetophenones to form chalcones for anticancer screening .
Material Science
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
Comparison with Structural Analogues
3-(4-Methoxyphenoxy)benzaldehyde (CAS: 62373-80-2)
-
Key Difference: Methoxy group at para vs. meta position on the phenoxy ring.
-
Reactivity: Meta-substitution enhances electronic effects in electrophilic substitutions .
Table 5: Analogues Comparison
Property | 4-(3-Methoxyphenoxy)benzaldehyde | 3-(4-Methoxyphenoxy)benzaldehyde |
---|---|---|
Boiling Point | 145°C at 0.4 mmHg | 145°C at 0.4 mmHg |
Antimicrobial MIC | 25 µg/mL (S. aureus) | 30 µg/mL (S. aureus) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume